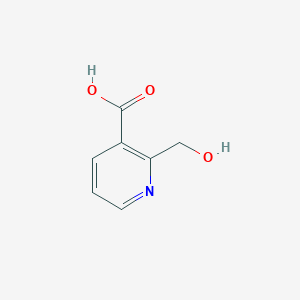

2-(Hydroxymethyl)nicotinic acid

Description

Contextualization within Nicotinic Acid and Pyridine (B92270) Scaffold Chemistry

Nicotinic acid, or pyridine-3-carboxylic acid, is a vital nutrient for the human body and a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). chemicalbook.com These coenzymes are crucial for numerous metabolic and cellular processes. chemicalbook.com The broader family of nicotinic acid derivatives has been extensively studied, leading to the development of various pharmacologically active compounds. chemistryjournal.netresearchgate.net These derivatives have found applications in treating a range of conditions, including pneumonia, kidney diseases, and even showing potential against Alzheimer's disease. chemistryjournal.netresearchgate.net

The pyridine scaffold itself is a fundamental heterocyclic structure in medicinal chemistry and drug design. Its presence in a molecule can significantly influence its pharmacological activity.

Historical Perspectives on Derivatives with Hydroxymethyl Functionality

While direct historical accounts of 2-(Hydroxymethyl)nicotinic acid are scarce, early research into related compounds provides some context. A patent filed in 1953 detailed the synthesis and potential applications of N-hydroxymethyl derivatives of nicotinic acid amide. nih.gov This early work explored the introduction of a hydroxymethyl group to the amide functionality of nicotinic acid and its derivatives, with the resulting compounds showing potential as germicidal agents for treating infections of the bile duct and intestinal tract. nih.gov This indicates an early interest in the chemical and potential biological effects of incorporating hydroxymethyl groups into the nicotinic acid framework.

A 1992 study focused on the synthesis of N-Hydroxymethyl-nicotinamide, an antimicrobial agent. The research optimized the condensation reaction of nicotinamide with formaldehyde (B43269) in the presence of a base to achieve a good yield. nih.gov

Current Research Significance and Scope of Investigation

The current body of research specifically focused on this compound is limited. It is primarily recognized as a chemical intermediate, available from various chemical suppliers. bldpharm.com While extensive research exists on nicotinic acid and its other derivatives, this compound has not been the subject of widespread investigation for its own biological or pharmacological properties.

Research into nicotinic acid derivatives continues to be an active field. For instance, new derivatives are being synthesized and evaluated for their anti-inflammatory and antimicrobial activities. researchgate.netmdpi.com Some studies have explored the development of nicotinamide derivatives with potential applications in treating parasitic infections like malaria and leishmaniasis. mdpi.com Furthermore, the agricultural sector has seen the development of nicotinic acid derivatives as fungicides. nih.gov

While this compound itself has not been a central molecule in these studies, its structural similarity to other researched derivatives suggests it could potentially serve as a building block or a subject for future investigation within these or other applications. The lack of extensive, publicly available research, however, indicates that its specific role and potential remain largely unexplored.

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-6-5(7(10)11)2-1-3-8-6/h1-3,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFXWEGDOSFZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509119 | |

| Record name | 2-(Hydroxymethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81113-14-6 | |

| Record name | 2-(Hydroxymethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81113-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxymethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxymethyl Nicotinic Acid and Its Analogues

Classical Synthetic Approaches

Traditional methods for synthesizing 2-(hydroxymethyl)nicotinic acid and its analogs often rely on well-established, multi-step organic transformations. These routes typically involve the functionalization of pre-existing pyridine (B92270) rings.

Multi-step Organic Transformations

The construction of this compound can be achieved through sequential reactions starting from simpler pyridine precursors. A common strategy involves starting with a precursor that has functional groups amenable to conversion into the desired carboxylic acid and hydroxymethyl moieties. For instance, a synthesis could commence with 2,3-lutidine (B1584814) (2,3-dimethylpyridine). This process would involve the selective oxidation of one methyl group, followed by the functionalization of the second.

Another multi-step approach could involve the synthesis of the pyridine ring itself through condensation reactions, incorporating the required functional groups from acyclic precursors.

Specific Hydroxymethylation Reactions on Nicotinic Acid Scaffolds

Direct hydroxymethylation of a nicotinic acid scaffold presents a more direct, though challenging, route. This would involve the introduction of a -CH₂OH group onto the C2 position of the pyridine ring. While direct C-H hydroxymethylation is an active area of research, it often requires specific directing groups or catalysts to achieve regioselectivity. For pyridine rings, such transformations are not trivial due to the electron-deficient nature of the ring.

Modifications of Related Pyridine Carboxylic Acid Intermediates

A highly effective and common classical strategy involves the modification of readily available pyridine carboxylic acid intermediates. A prime example is the use of quinolinic acid (pyridine-2,3-dicarboxylic acid) as a starting material. wikipedia.org Quinolinic acid can be synthesized by the oxidation of quinoline (B57606) using agents like ozone or potassium permanganate (B83412). wikipedia.org

The synthesis of this compound from quinolinic acid can proceed via selective reduction. One of the carboxylic acid groups must be selectively reduced to a hydroxymethyl group while the other remains intact. This is typically achieved by first converting the diacid to a diester, followed by selective reduction of the ester at the 2-position. Subsequent hydrolysis of the remaining ester group at the 3-position yields the final product. The choice of reducing agent is critical to prevent over-reduction.

Another viable intermediate is 2-methylnicotinic acid. The synthesis of this intermediate has been reported through various methods. google.com The methyl group at the 2-position can then be oxidized to a hydroxymethyl group. This oxidation must be carefully controlled to prevent further oxidation to an aldehyde or carboxylic acid.

Table 1: Comparison of Classical Synthetic Precursors

| Starting Material | Key Transformation(s) | Advantages | Challenges |

|---|---|---|---|

| 2,3-Lutidine | Selective oxidation of one methyl group, functionalization of the other | Readily available starting material | Achieving selective oxidation can be difficult; multiple steps required |

| Quinolinic Acid wikipedia.org | Selective reduction of one carboxylic acid group | Well-defined route | Requires careful control of reduction to avoid over-reduction; protection/deprotection steps may be needed |

| 2-Methylnicotinic Acid | Selective oxidation of the methyl group | Direct functionalization of the desired carbon | Oxidation can be difficult to stop at the alcohol stage |

Modern and Sustainable Synthesis Strategies

Contemporary synthetic chemistry emphasizes the development of more environmentally friendly and efficient methods. This includes the use of catalytic protocols and adherence to the principles of green chemistry. researchgate.netbiosynce.com

Catalytic Protocols (e.g., Boric Acid Catalysis)

Modern synthesis seeks to replace stoichiometric reagents with catalytic alternatives. While specific boric acid-catalyzed synthesis for this compound is not widely reported, the principles of such catalysis are relevant. Boric acid is a mild, inexpensive, and environmentally benign Lewis acid catalyst used in a variety of organic transformations. Its potential application in this context could include facilitating selective esterification or transesterification reactions, which are key steps in the modification of intermediates like quinolinic acid.

More broadly, catalytic approaches for the synthesis of pyridine derivatives are a major focus of green chemistry. biosynce.comacs.org This includes metal-catalyzed cross-coupling reactions and C-H activation/functionalization, which can create C-C or C-O bonds with high atom economy. For instance, a catalytic system could be envisioned for the direct, selective oxidation of 2-methylnicotinic acid using molecular oxygen or another green oxidant, minimizing the waste associated with traditional oxidizing agents. nih.gov

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. researchgate.netnih.gov For the synthesis of this compound and its analogs, this involves several key considerations:

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product. One-pot multicomponent reactions are an excellent example of this principle being applied to pyridine synthesis. acs.orgnih.gov

Use of Less Hazardous Chemicals : Moving away from toxic and hazardous reagents like strong acids, bases, and heavy metal oxidants (e.g., potassium permanganate) is a priority. rsc.org Industrial production of related compounds like nicotinic acid has seen a shift from methods using nitric acid to catalytic vapor-phase oxidation. nih.gov

Catalysis : As mentioned, the use of catalysts is preferred over stoichiometric reagents because they are used in smaller amounts and can be recycled and reused.

Biocatalysis : The use of enzymes or whole-cell systems offers a highly sustainable alternative to traditional chemical synthesis. nih.govfrontiersin.org For example, a biocatalytic route for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine has been demonstrated, offering a simpler and more sustainable process than multi-step organic synthesis. rsc.orgrsc.org This approach eliminates the need for strong oxidizing and reducing agents and non-aqueous solvents. rsc.org A similar biocatalytic approach could be developed for the asymmetric synthesis of this compound.

Table 2: Green Chemistry Approaches in Pyridine Derivative Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound Analogs | Example |

|---|---|---|

| Atom Economy | One-pot reactions to build the pyridine ring with desired substituents. acs.orgnih.gov | Multicomponent reaction of an aldehyde, an active methylene (B1212753) compound, and a nitrogen source. |

| Safer Reagents | Replacement of stoichiometric oxidants like KMnO₄ or HNO₃. nih.gov | Catalytic air oxidation of a methyl group. |

| Catalysis | Use of recyclable catalysts for key steps like oxidation or reduction. | Vanadium-based catalysts for gas-phase oxidation. nih.gov |

| Biocatalysis | Use of enzymes or whole cells for selective transformations. nih.govfrontiersin.org | Whole-cell biocatalysis for the hydroxylation of methylpyridines. rsc.orgrsc.org |

Continuous Flow Chemistry Applications

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced control over reaction parameters, improved safety, and greater scalability. In this technology, reagents are pumped through a network of tubing and reactors, allowing for precise management of temperature, pressure, and residence time. vapourtec.com While specific documentation on the continuous flow synthesis of this compound is not extensively published, the principles can be applied to its production based on established syntheses of related compounds and active pharmaceutical ingredients (APIs). mdpi.comnih.gov

A potential flow process could be adapted from known batch reactions, such as the conversion of a nicotinic acid ester to the corresponding hydroxamic acid, a related functional group transformation. vapourtec.com Such a setup would typically involve pumping a solution of the starting ester and a solution of hydroxylamine (B1172632) through a T-piece mixer into a heated tubing reactor, often made of chemically inert materials like perfluoroalkoxy alkane (PFA). vapourtec.commdpi.com A back-pressure regulator is commonly used to superheat the solvent beyond its atmospheric boiling point, accelerating the reaction. vapourtec.com

The advantages of this approach include rapid heat transfer, which allows for quick optimization of reaction temperature, and the ability to safely handle potentially unstable intermediates. nih.gov For example, a reaction that takes 30 minutes to reach 58% conversion in a traditional batch flask might achieve over 80% yield in a flow reactor within the same timeframe due to superior thermal management. vapourtec.com The productivity of such a system can be easily scaled up by extending the operational time or by "numbering-up" – running multiple flow reactors in parallel.

Table 1: Illustrative Parameters in Continuous Flow Synthesis This table is based on general principles and data from the synthesis of related compounds, not specifically this compound.

| Parameter | Typical Range/Value | Purpose | Reference |

| Reactor Material | PFA, FEP, Stainless Steel, Hastelloy | Chemical inertness and heat transfer | mdpi.comnih.gov |

| Reactor Volume | 0.5 mL - 15 mL | Controls residence time at a given flow rate | vapourtec.comnih.gov |

| Flow Rate | 5 µL/min - 20 mL/min | Determines residence time and throughput | mdpi.comnih.gov |

| Residence Time | Seconds to 30+ minutes | Ensures sufficient time for reaction completion | vapourtec.commdpi.com |

| Temperature | Ambient to 180°C | Optimizes reaction kinetics | vapourtec.commdpi.com |

| Pressure | Up to 150 psi | Allows for superheating of solvents | vapourtec.com |

By implementing in-line purification and analysis techniques, such as liquid-liquid separation modules and mass spectrometry, a multi-step synthesis can be "telescoped" into a single, continuous operation, significantly reducing manual handling and processing time. nih.gov This approach holds considerable promise for the efficient and reproducible synthesis of this compound and its derivatives on an industrial scale. almacgroup.com

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic and biocatalytic methods offer unparalleled selectivity and operate under mild, environmentally benign conditions. These routes utilize isolated enzymes or whole microbial systems to perform complex chemical transformations, often avoiding the need for protecting groups and reducing waste compared to traditional chemical methods.

Enzymatic Transformations of Related Pyridine Precursors

Enzymes can be used to precisely modify pyridine precursors, leading to valuable intermediates for more complex syntheses. A key example is the enzymatic hydrolysis of nicotinamide (B372718) to nicotinic acid, the foundational precursor for this compound. This transformation is catalyzed by the enzyme nicotinamidase (also known as nicotinamide deamidase), which is widespread in bacteria and yeast but absent in mammals. nih.gov This enzyme cleanly converts the amide group to a carboxylic acid without affecting the pyridine ring.

Another important class of enzymes is the hydroxylases, which can introduce hydroxyl groups onto the pyridine ring. For instance, nicotinic acid hydroxylase and 6-hydroxynicotinic acid hydroxylase, found in Bacillus species, catalyze the hydroxylation of nicotinic acid. nih.govnih.gov These enzymes utilize water as the source of the oxygen atom for the hydroxyl group, with molecular oxygen acting as the terminal electron acceptor. nih.gov Such enzymatic hydroxylations provide a direct route to hydroxynicotinic acid derivatives, which can be further functionalized.

Microbial Systems for Derivatization

Whole microbial cells can serve as efficient "factories" for the derivatization of pyridine compounds. The conversion of nicotinamide in cell culture media to nicotinic acid is a well-documented phenomenon caused by microbial contamination. nih.gov Various microorganisms, including common bacteria and yeast, possess the nicotinamidase enzyme required for this conversion. This metabolic capability can be harnessed for preparative-scale biotransformations.

In studies monitoring microbial contamination in cell therapy products, the ratio of nicotinic acid (NA) to nicotinamide (NAM) was identified as a powerful biomarker. nih.gov When various bacterial species were introduced into cell cultures containing nicotinamide, a significant increase in the NA/NAM ratio was observed within 24 hours. This demonstrates the robust ability of these microorganisms to derivatize the precursor.

Table 2: Microbial Conversion of Nicotinamide to Nicotinic Acid Data shows the fold increase in the Nicotinic Acid (NA) to Nicotinamide (NAM) ratio in cell cultures after inoculation with different microorganisms (1 x 10⁴ CFUs/mL) and 24-hour incubation.

| Microorganism | Fold Increase in NA/NAM Ratio (vs. Control) | Reference |

| Staphylococcus epidermidis | 72 | nih.gov |

| Staphylococcus aureus | 1,000 | nih.gov |

| Pseudomonas aeruginosa | 1,500 | nih.gov |

| Escherichia coli | 15,000 | nih.gov |

| Bacillus subtilis | 15,000 | nih.gov |

| Clostridium sporogenes | 15,000 | nih.gov |

Furthermore, specific strains like Bacillus species are known to not only hydrolyze amides but also to perform subsequent oxidations on the pyridine ring, as seen in the microbial oxidation of nicotinic acid to 6-hydroxynicotinic acid. nih.gov The enzymes responsible for this pathway are often inducible, meaning their production is triggered by the presence of the substrate, making the microbial system highly efficient for this specific transformation. nih.gov

Biocatalytic Reductions and Oxidations for Hydroxymethyl Group Introduction

The introduction of a hydroxymethyl group onto the nicotinic acid scaffold can be achieved through sophisticated biocatalytic oxidation and reduction cascades. While the direct reduction of a carboxylic acid to an alcohol is a challenging enzymatic step, multi-enzyme systems can be designed to achieve the net transformation.

One advanced strategy involves a one-pot, multi-step cascade combining oxidation, hydroxymethylation, and reduction. researchgate.net This approach has been successfully used to synthesize optically active vicinal diols. A key feature is the in situ generation of formaldehyde (B43269), a C1 building block, from a less hazardous substrate like methanol (B129727) using an alcohol oxidase. The generated formaldehyde is then used by a lyase enzyme to perform a hydroxymethylation reaction on a suitable carbonyl-containing precursor. This avoids the use of toxic formaldehyde solutions directly. researchgate.net

For the synthesis of this compound, a hypothetical biocatalytic route could involve:

Biocatalytic Oxidation: As demonstrated by Bacillus species, hydroxylases can introduce an -OH group onto the nicotinic acid ring, for example, at the 6-position. nih.gov This changes the electronic properties of the ring and provides a functional handle.

Enzymatic Hydroxymethylation: A lyase could potentially catalyze the addition of a formaldehyde unit (generated in situ) to a specific position on a nicotinic acid derivative. researchgate.net

Biocatalytic Reduction: An alcohol dehydrogenase (ADH) could then be used to stereoselectively reduce a ketone intermediate, if present, to a secondary alcohol. researchgate.net

This type of multi-enzyme, one-pot synthesis showcases the power of biocatalysis to construct complex molecules with high precision and under sustainable conditions. researchgate.net

Derivatization Strategies and Functional Group Transformations

Reactions at the Hydroxymethyl Group

The hydroxymethyl group at the 2-position of the pyridine (B92270) ring serves as a versatile handle for introducing a variety of functional groups through esterification, etherification, oxidation, and substitution reactions.

Esterification of the hydroxymethyl group is a common strategy to produce derivatives with modified lipophilicity and pharmacokinetic profiles. This transformation is typically achieved through reaction with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, often in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com For instance, the reaction of 2-(hydroxymethyl)nicotinic acid with a fatty acid could yield a niacin-containing fatty acid ester. google.com

Etherification, on the other hand, introduces an ether linkage, which can alter the compound's solubility and metabolic stability. This can be accomplished by reacting the hydroxymethyl group with alkyl halides or other electrophilic species under basic conditions.

Interactive Table: Examples of Esterification and Etherification Reactions

| Reactant | Reagent | Product Type |

| This compound | Acetic Anhydride | Acetyl Ester |

| This compound | Benzyl Bromide | Benzyl Ether |

| This compound | Tetrahydrofurfuryl alcohol | Tetrahydrofurfuryl ester google.com |

Controlled oxidation of the primary alcohol in this compound can selectively yield either the corresponding aldehyde or further oxidize to a dicarboxylic acid. The choice of oxidizing agent and reaction conditions is crucial for achieving the desired product. youtube.comresearchgate.net

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically employed to stop the oxidation at the aldehyde stage, yielding 2-formylnicotinic acid. organic-chemistry.org This aldehyde is a valuable intermediate for the synthesis of Schiff bases and other derivatives.

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid), will oxidize the hydroxymethyl group all the way to a carboxylic acid, resulting in the formation of pyridine-2,3-dicarboxylic acid (quinolinic acid). libretexts.orgchemguide.co.uk This transformation is significant in the study of nicotinic acid metabolism. nih.gov

Interactive Table: Oxidation Products of this compound

| Oxidizing Agent | Product |

| Pyridinium Chlorochromate (PCC) | 2-Formylnicotinic acid |

| Potassium Permanganate (KMnO₄) | Pyridine-2,3-dicarboxylic acid |

| Jones Reagent | Pyridine-2,3-dicarboxylic acid |

The hydroxyl group of the hydroxymethyl moiety can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including azides, cyanides, and various carbon and heteroatom nucleophiles. For example, treatment with thionyl chloride (SOCl₂) can convert the hydroxymethyl group to a chloromethyl group, a reactive intermediate for further derivatization.

Reactions at the Carboxylic Acid Group

The carboxylic acid at the 3-position is another key site for derivatization, enabling the formation of amides, esters, hydrazides, and other related compounds.

Amidation of the carboxylic acid group is a frequently utilized transformation to generate a diverse library of nicotinamide (B372718) derivatives. This reaction typically involves coupling the carboxylic acid with a primary or secondary amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive species like an acid chloride. jackwestin.com

Esterification of the carboxylic acid can be achieved through Fischer esterification, reacting this compound with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comyoutube.com This reaction is fundamental in synthesizing various ester derivatives. For instance, the synthesis of methyl nicotinate (B505614) from nicotinic acid using a solid acid catalyst has been reported. scholarsresearchlibrary.comorientjchem.org

Interactive Table: Amidation and Esterification of this compound

| Reactant | Reagent | Product Type |

| This compound | Ammonia | Primary Amide |

| This compound | Ethanol/H⁺ | Ethyl Ester |

| This compound | Aniline/DCC | Anilide |

The carboxylic acid group can be readily converted to a hydrazide by reacting it with hydrazine (B178648) hydrate, often after activation to an ester or acid chloride. google.com Nicotinic acid hydrazide is a key building block for the synthesis of various heterocyclic compounds and Schiff bases with potential biological activities. pharmascholars.comresearchgate.netmocedes.orgsigmaaldrich.com These hydrazides can be further reacted with aldehydes or ketones to form hydrazones, a class of compounds with diverse pharmacological properties.

Reactions at the Pyridine Ring

The reactivity of the pyridine ring in this compound is significantly influenced by its electron-deficient nature, a characteristic common to pyridine and its derivatives. This electronic property dictates the types of reactions that can occur on the aromatic core.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are generally challenging due to the ring's electron-withdrawing nitrogen atom, which deactivates the ring towards attack by electrophiles. The deactivating effect is further intensified by the presence of the electron-withdrawing carboxylic acid group at the 3-position. Should an EAS reaction occur, it would be predicted to proceed at the positions meta to the ring nitrogen, namely the 4- and 6-positions, which are less deactivated. However, forcing conditions, such as high temperatures and strong acids, are typically required, and these conditions can lead to low yields and potential side reactions involving the hydroxymethyl and carboxyl groups. Therefore, direct electrophilic substitution on the unmodified this compound ring is not a common synthetic strategy.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a more favorable process for electron-deficient rings like pyridine, particularly when a good leaving group is present at the 2-, 4-, or 6-positions. In the case of this compound, there are no inherent leaving groups on the ring. However, derivatives of this compound can be synthesized to undergo SNAr. For example, if a halogen atom were introduced at the 4- or 6-position of the ring, it could be readily displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates. This provides a powerful method for introducing diverse functional groups onto the pyridine scaffold. The reaction is facilitated by the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent one of the most effective and versatile methods for functionalizing the pyridine ring of this compound. To utilize these reactions, one of the ring's C-H bonds must first be converted into a more reactive group, typically a halide (Br, I) or a triflate (OTf). This transformation is usually achieved through directed ortho-metalation or halogenation reactions, followed by the coupling reaction.

Common cross-coupling reactions applicable to derivatives of this compound include:

Suzuki-Miyaura Coupling: Reaction of a halo- or triflate-substituted derivative with a boronic acid or ester in the presence of a palladium catalyst to form a C-C bond.

Heck Coupling: Palladium-catalyzed reaction between a halo-derivative and an alkene to introduce an alkenyl substituent.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction of a halo-derivative with a terminal alkyne, yielding an alkynyl-substituted pyridine. nih.govbeilstein-journals.org

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of a halo-derivative with an amine to form a C-N bond.

These reactions are highly valued for their functional group tolerance, allowing for the late-stage modification of complex molecules. The table below summarizes these potential coupling reactions on a hypothetical halogenated derivative of this compound.

Table 2: Potential Cross-Coupling Reactions on a Halogenated this compound Derivative (Py-X)

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | Py-R (Aryl, Vinyl, Alkyl) |

| Heck | H₂C=CHR | Pd(OAc)₂, PPh₃, Base | Py-CH=CHR |

| Sonogashira | H-C≡C-R | PdCl₂(PPh₃)₂, CuI, Base | Py-C≡C-R |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | Py-NR₂ |

Synthesis of Complex Conjugates and Analogs

The functional handles of this compound—the carboxylic acid and the primary alcohol—are ideal anchor points for the synthesis of more complex molecules, including bioconjugates.

Formation of Bioconjugates

Bioconjugation is the process of linking a molecule to a biomolecule, such as a protein, peptide, or nucleic acid. The carboxylic acid group of this compound is the most common site for conjugation. It can be activated to form a more reactive species that is susceptible to nucleophilic attack by functional groups present on biomolecules, typically the ε-amino group of lysine (B10760008) residues or the N-terminal amine.

Standard coupling methods are employed for this purpose:

Activation of the Carboxylic Acid: The carboxyl group is typically converted into an active ester, such as an N-hydroxysuccinimide (NHS) ester or a pentafluorophenyl (PFP) ester. This is achieved by reacting the acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of NHS or PFP.

Amide Bond Formation: The resulting activated ester is then reacted with the biomolecule in a suitable buffer (usually at a slightly basic pH) to form a stable amide bond.

The hydroxymethyl group can also be used for conjugation, although this is less common. It can be oxidized to an aldehyde, which can then be reacted with an aminooxy- or hydrazine-functionalized biomolecule to form an oxime or hydrazone linkage, respectively. Alternatively, the alcohol can be converted into a leaving group (e.g., a tosylate) and subsequently displaced by a nucleophilic group on the biomolecule.

These conjugation strategies allow for the attachment of this compound and its more complex derivatives to biological macromolecules, enabling their use as tracers, diagnostic agents, or as part of targeted drug delivery systems.

Based on a thorough review of the current scientific literature, there is no available information on the use of This compound for the synthesis of Nicotinic Acid Adenine (B156593) Dinucleotide Phosphate (B84403) (NAADP) analogs . Research on the derivatization of nicotinic acid for the production of NAADP analogs has primarily focused on substitutions at the 4- and 5-positions of the nicotinic acid ring, as well as modifications to the adenine moiety of the parent molecule.

The scientific community has explored various chemo-enzymatic strategies to generate a range of NAADP analogs. These methods typically involve the enzymatic exchange of a modified nicotinic acid derivative with the nicotinamide group of NADP, catalyzed by enzymes such as ADP-ribosyl cyclase. This has led to the successful synthesis of analogs with altered biological activities, providing valuable tools for studying NAADP-mediated calcium signaling.

However, the derivatization of the 2-hydroxymethyl group of nicotinic acid for the purpose of creating nucleotide analogs, specifically NAADP analogs, is not described in the existing literature. Functional group transformations of this particular compound in the context of nucleotide synthesis have not been reported.

Therefore, a detailed discussion on the "Synthesis of Nucleotide Analogs (e.g., Nicotinic Acid Adenine Dinucleotide Phosphate Analogs)" originating from this compound cannot be provided at this time. Further research would be required to explore the feasibility and potential of utilizing this specific precursor in the development of novel NAADP analogs.

Mechanistic Investigations of Reactions Involving 2 Hydroxymethyl Nicotinic Acid

Reaction Pathway Elucidation through Intermediate Characterization

The elucidation of a reaction pathway hinges on the identification and characterization of transient species or intermediates that are formed and consumed during the transformation. While direct studies on 2-(Hydroxymethyl)nicotinic acid are not extensively documented in publicly available literature, plausible reaction pathways can be inferred from analogous transformations of nicotinic acid and its derivatives.

One common reaction involving the hydroxymethyl group is its oxidation to an aldehyde and subsequently to a carboxylic acid. In the case of this compound, this would lead to the formation of 2-formylnicotinic acid and then to pyridine-2,3-dicarboxylic acid. The initial oxidation step likely proceeds through a transient aldehyde intermediate. The characterization of such an intermediate could be achieved using spectroscopic techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy, which can detect the appearance and disappearance of the characteristic carbonyl stretch of the aldehyde.

Furthermore, studies on the bacterial oxidation of nicotinic acid have identified hydroxylated intermediates. For instance, the enzymatic hydroxylation of nicotinic acid to 6-hydroxynicotinic acid is a known metabolic pathway. nih.gov By analogy, the enzymatic or chemical oxidation of this compound might involve hydroxylation of the pyridine (B92270) ring as an initial step, leading to various hydroxylated isomers as intermediates. The isolation and characterization of these intermediates, for example, through chromatographic separation followed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, would be essential to confirm the reaction pathway.

In the context of enzymatic synthesis, such as the formation of nicotinic acid hydroxamate from nicotinamide (B372718), the reaction proceeds through an acyl-enzyme intermediate. researchgate.net If this compound were to undergo a similar enzymatic transformation, the detection and characterization of a corresponding acyl-enzyme intermediate would be a key step in elucidating the reaction mechanism.

Table 1: Plausible Intermediates in Reactions of this compound

| Precursor | Reaction Type | Plausible Intermediate(s) |

| This compound | Oxidation | 2-Formylnicotinic acid |

| This compound | Oxidation | Pyridine-2,3-dicarboxylic acid |

| This compound | Hydroxylation | Hydroxylated this compound isomers |

Kinetic Analysis of Transformation Processes

Kinetic analysis provides quantitative insights into the rates of chemical reactions, offering information on reaction orders, rate constants, and activation energies. This data is vital for understanding how reaction conditions influence the speed of a transformation and for optimizing reaction yields.

For reactions involving this compound, kinetic studies could be performed using various analytical techniques. For instance, the progress of an oxidation reaction could be monitored by quantifying the disappearance of the starting material or the appearance of a product over time using High-Performance Liquid Chromatography (HPLC). The data obtained can then be fitted to different kinetic models to determine the reaction order and rate constant.

In the context of enzymatic reactions, kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are determined. These parameters provide information on the affinity of the enzyme for the substrate and the maximum rate of the reaction. For example, in the enzymatic synthesis of nicotinic acid from 3-cyanopyridine (B1664610), fed-batch reactions have been employed to maintain optimal substrate concentrations and achieve high conversion rates. frontiersin.orgnih.gov A similar approach could be applied to the enzymatic transformations of this compound, with kinetic analysis guiding the feeding strategy.

The release of a compound from a matrix, such as a hydrogel, can also be kinetically modeled. Studies on the release of nicotinamide from hydrogels have shown that the process can often be described by first-order kinetics. youtube.com Should this compound be incorporated into a controlled-release formulation, similar kinetic analyses would be crucial for predicting its release profile.

Table 2: Hypothetical Kinetic Parameters for a Transformation of this compound

| Kinetic Parameter | Description | Hypothetical Value |

| Rate Constant (k) | Proportionality constant relating reaction rate to reactant concentrations. | 0.05 min⁻¹ (for a first-order reaction) |

| Reaction Order | The exponent to which the concentration of a reactant is raised in the rate law. | 1 |

| Michaelis-Menten Constant (Km) | Substrate concentration at which the reaction rate is half of the maximum. | 150 µM (for an enzymatic reaction) |

| Catalytic Rate Constant (kcat) | Turnover number, representing the number of substrate molecules converted per enzyme molecule per unit time. | 10 s⁻¹ (for an enzymatic reaction) |

Tautomerism Studies and Equilibrium Analysis

Tautomers are isomers of a molecule that differ only in the position of a proton and a double bond. For heterocyclic compounds like this compound, tautomerism can significantly influence their chemical and physical properties, including reactivity and biological activity.

This compound can exist in several tautomeric forms. The pyridine ring nitrogen can be protonated, and the carboxylic acid group can exist in its protonated or deprotonated form. More interestingly, the presence of the hydroxyl group on the substituent and the carboxylic acid group allows for the possibility of keto-enol and lactone-like tautomers. Specifically, the compound can exist in a zwitterionic form where the pyridine nitrogen is protonated and the carboxyl group is deprotonated.

The study of tautomeric equilibria often involves a combination of spectroscopic techniques and computational chemistry. NMR spectroscopy is a powerful tool for identifying different tautomers in solution, as the chemical shifts of the protons and carbons are sensitive to their chemical environment. nih.gov UV-Vis spectroscopy can also be employed, as different tautomers may exhibit distinct absorption spectra.

Theoretical calculations using density functional theory (DFT) can be used to predict the relative stabilities of different tautomeric forms in the gas phase and in different solvents. nih.gov These calculations can provide insights into the equilibrium constants between tautomers and the energy barriers for their interconversion. For similar heterocyclic systems, it has been shown that the relative stability of tautomers can be influenced by intramolecular hydrogen bonding and the polarity of the solvent. nih.gov

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the fate of atoms through a chemical reaction, providing unambiguous evidence for proposed reaction mechanisms. By replacing an atom with its heavier, stable isotope (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the pathway of that atom can be followed using techniques like mass spectrometry and NMR spectroscopy. researchgate.net

In the context of this compound, isotopic labeling could be used to elucidate various mechanistic details. For example, to confirm the oxidation of the hydroxymethyl group to a carboxylic acid proceeds via an aldehyde intermediate, the oxygen atom in the hydroxymethyl group could be labeled with ¹⁸O. The subsequent analysis of the product for the presence of ¹⁸O in the newly formed carboxyl group would provide strong evidence for this pathway.

Similarly, to understand the mechanism of decarboxylation, the carbon atom of the carboxylic acid group could be labeled with ¹³C. The detection of ¹³C-labeled carbon dioxide would confirm that the CO₂ originates from the carboxyl group of the starting material.

Isotopic labeling has been instrumental in studying the metabolism of nicotinic acid. For instance, the use of deuterium-labeled nicotinamide and nicotinic acid has helped to understand the dynamics of NAD⁺ biosynthesis and turnover in human cells. nih.gov These studies have revealed that hydrogen/deuterium exchange can occur at the redox-active site of NAD⁺/NADH, providing insights into the underlying enzymatic processes. nih.gov Similar isotopic labeling strategies could be applied to trace the metabolic fate of this compound and to elucidate the mechanisms of the enzymes involved in its transformation.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the molecular structure of organic compounds in solution and the solid state.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. For 2-(Hydroxymethyl)nicotinic acid, the ¹H NMR spectrum would feature distinct signals for the three aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the acidic proton of the carboxyl group. The ¹³C NMR spectrum would show signals for the six carbons of the pyridine ring, the methylene carbon, and the carboxyl carbon. oregonstate.edu While direct experimental spectra for this compound are not widely published, the chemical shifts can be predicted based on the known values for nicotinic acid, with adjustments for the substituents. bmrb.iohmdb.cachemicalbook.comchemicalbook.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, it would show correlations between adjacent aromatic protons, confirming their relative positions on the pyridine ring. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms. chemicalbook.comhmdb.ca It would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene proton signal to the hydroxymethyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects on the nicotinic acid scaffold.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C2-CH₂ | ~4.8 | ~62 | H-4, H-5, H-6 |

| C3-COOH | - | ~168 | H-4, H-2 |

| C4 | ~8.3 | ~140 | H-6, H-5, H-2(CH₂) |

| C5 | ~7.6 | ~125 | H-4, H-6 |

| C6 | ~8.8 | ~152 | H-4, H-5, H-2(CH₂) |

| Pyridine-N | - | - | - |

For more in-depth analysis, advanced NMR techniques can be employed.

Solid-State NMR (ssNMR): This technique provides structural information on crystalline or amorphous solid samples. For a compound like this compound, ssNMR can reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxymethyl groups, in the solid state. researchgate.net It is also instrumental in studying polymorphism, where different crystalline forms of the same compound can exhibit distinct properties. Cryogenic ssNMR experiments can further enhance signal strength and allow for the study of molecular dynamics at low temperatures. researchgate.net

Cryogenic Probe Applications: Cryogenic probes, which cool the NMR detection electronics to very low temperatures (e.g., ~25 K), dramatically reduce thermal noise and can increase the signal-to-noise ratio by a factor of three to five or more compared to standard room-temperature probes. bruker.comresearchgate.net This enhancement is critical when only small sample quantities are available or for detecting insensitive nuclei. nih.gov For this compound, a cryogenic probe would significantly reduce the acquisition time needed for 2D experiments like HMBC or for analyzing very dilute samples. nih.gov

In the absence of experimental data or to aid in spectral assignment, computational methods are powerful tools for predicting NMR chemical shifts. bohrium.com Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. researchgate.netmdpi.comnih.gov By calculating the magnetic shielding tensors for various possible conformations of this compound, a Boltzmann-weighted average of the chemical shifts can be obtained that closely matches experimental values. compchemhighlights.org More recent approaches integrate DFT calculations with machine learning algorithms, which are trained on large datasets of experimental and calculated spectra, to further improve prediction accuracy for diverse organic molecules, including substituted pyridines. stenutz.eunih.gov

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental formula of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Unlike low-resolution MS, HRMS instruments can measure m/z values to several decimal places. This high precision allows for the determination of a molecule's exact elemental formula from its accurate mass. For this compound (C₇H₇NO₃), HRMS can distinguish its molecular ion from other ions that might have the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis, typically used for structural elucidation. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion [M+H]⁺ of this compound) is selected, subjected to fragmentation, and the resulting product ions are analyzed. nih.gov This provides a fragmentation pattern that serves as a structural fingerprint of the molecule. researchgate.net LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is a common method for analyzing nicotinic acid and its metabolites in complex mixtures. researchgate.net

The fragmentation of this compound in a mass spectrometer provides valuable structural information. Common fragmentation pathways for this molecule under electrospray ionization (ESI) would likely involve initial losses from the substituent groups.

Key fragmentation mechanisms include:

Loss of Water: A neutral loss of 18 Da (H₂O) from the hydroxymethyl group is a common fragmentation pathway for alcohols.

Decarboxylation: Loss of the carboxyl group can occur, leading to a fragment corresponding to the loss of 45 Da (•COOH) or 44 Da (CO₂).

Cleavage of the Pyridine Ring: At higher collision energies, the stable pyridine ring can also fragment, although this is less common than the loss of substituents. The fragmentation of the deprotonated nicotinic acid molecule is known to produce a dominant fragment at m/z 78. nih.gov

The fragmentation pattern helps to confirm the presence and location of the functional groups on the pyridine scaffold. youtube.comnih.govcore.ac.uk

Table 2: Proposed Electrospray Ionization (ESI) Mass Spectrometry Fragmentation for this compound Based on ESI in positive ion mode ([M+H]⁺)

| Proposed Fragment | m/z (Da) | Proposed Neutral Loss |

|---|---|---|

| [M+H]⁺ (Protonated Parent) | 154.05 | - |

| [M+H - H₂O]⁺ | 136.04 | Water (H₂O) |

| [M+H - CO₂]⁺ | 110.06 | Carbon Dioxide (CO₂) |

| [M+H - H₂O - CO]⁺ | 108.04 | Water and Carbon Monoxide |

| [Pyridine nucleus fragment]⁺ | 78.03 | Multiple losses |

Ionization Techniques (e.g., ESI)

Electrospray Ionization (ESI) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for determining the molecular weight and fragmentation patterns of organic molecules. ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for analyzing polar molecules like this compound.

In a typical Liquid Chromatography-Mass Spectrometry (LC-MS/MS) setup, the compound is first separated from a mixture and then introduced into the mass spectrometer. The ESI source generates charged droplets, and as the solvent evaporates, it produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

For the parent compound, nicotinic acid, ESI-MS/MS methods have been well-developed. In positive ion mode, the protonated molecule (m/z 124.1) can be fragmented to produce a characteristic product ion at m/z 80.1. nih.gov In negative ion mode, the deprotonated molecule (m/z 122.0) fragments to a dominant product ion at m/z 78.0, which corresponds to the pyridine ring after the loss of the carboxyl group. nih.gov

For this compound (molar mass: 153.14 g/mol ), a similar approach would be used. The specific mass-to-charge (m/z) transitions monitored in a Multiple Reaction Monitoring (MRM) experiment would be optimized to ensure sensitive and selective quantification. The expected precursor ions would be m/z 154.1 for [M+H]⁺ and m/z 152.1 for [M-H]⁻. The fragmentation would likely involve the loss of water (H₂O) from the hydroxymethyl group and the loss of carbon dioxide (CO₂) from the carboxylic acid group.

Table 1: Example ESI-MS/MS Transitions for Nicotinic Acid This table shows data for the related compound Nicotinic Acid to illustrate the technique.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Nicotinic Acid | 124.1 | 80.1 | Positive (ESI+) | nih.gov |

Crystallographic Techniques

Crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms within a crystalline solid.

While the specific crystal structure for this compound is not detailed in the searched literature, studies on the parent nicotinic acid have revealed a monoclinic crystal system with space group P2₁/c. researchgate.net For this compound, SC-XRD analysis would be essential to understand the effects of the hydroxymethyl substituent on the crystal packing and to define the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxyl groups.

When compounds fail to form large single crystals suitable for SC-XRD, Micro-Electron Diffraction (MicroED) offers a revolutionary alternative. nih.gov This cryo-electron microscopy (cryo-EM) method can determine high-resolution structures from nanocrystals or microcrystals, which are orders of magnitude smaller than those required for X-ray techniques. frontiersin.orgnih.gov MicroED uses a low-dose electron beam to collect diffraction data from continuously rotating crystals, and the data can be processed using standard crystallographic software. nih.gov

This technique has been successfully applied to determine the structure of nicotinic acid from nanocrystals approximately 250 nm in size, yielding a structure consistent with that obtained from X-ray diffraction. nanomegas.com This demonstrates the power of electron diffraction to analyze samples that are challenging to crystallize. For this compound, if only microcrystalline powders were available, MicroED would be the ideal method to determine its definitive three-dimensional structure. researchgate.net

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups.

For this compound, the FT-IR spectrum would be characterized by several key absorption bands. Based on its structure and data from related compounds, the expected vibrations include:

A broad O-H stretching band from the carboxylic acid group, typically in the 3300-2500 cm⁻¹ region, often overlapping with C-H stretches.

A distinct O-H stretching band from the primary alcohol's hydroxymethyl group, usually around 3400-3200 cm⁻¹.

A sharp and intense C=O stretching band from the carboxylic acid, expected around 1725-1700 cm⁻¹. researchgate.net

C-O stretching vibrations from both the carboxylic acid and the alcohol group, appearing in the 1300-1000 cm⁻¹ region. mdpi.com

Aromatic C=C and C=N stretching vibrations from the pyridine ring, typically found in the 1600-1450 cm⁻¹ range.

Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹. researchgate.net

Table 2: Expected Characteristic FT-IR Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (H-bonded) | Carboxylic Acid | 3300 - 2500 (Broad) |

| O-H Stretch | Alcohol | 3400 - 3200 |

| C-H Stretch | Aromatic Ring | > 3000 |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 |

| C=C, C=N Stretch | Aromatic Ring | 1600 - 1450 |

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, usually from a laser. While FT-IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals.

For this compound, Raman spectroscopy would provide valuable information, particularly about the pyridine ring and C-C backbone. Studies on nicotinic acid have shown characteristic Raman bands that can be assigned to specific vibrational modes. nih.gov Key expected signals for this compound would include:

Strong aromatic ring breathing vibrations, which are often prominent in the Raman spectra of pyridine derivatives.

C=C and C=N stretching vibrations of the ring.

C-H stretching vibrations.

Vibrations associated with the C-COOH and C-CH₂OH bonds.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Characteristics

The UV-Vis spectrum of a compound is determined by its electronic structure, particularly the presence of chromophores. For this compound, the pyridine ring system constitutes the primary chromophore, responsible for its characteristic absorption of ultraviolet light.

Detailed studies on the closely related parent compound, nicotinic acid, provide significant insight into the expected absorption characteristics. In an acidic medium such as 0.1 M hydrochloric acid, nicotinic acid exhibits a distinct UV spectrum with two characteristic absorbance maxima. starna.comstarnacells.com One peak appears in the far UV region at approximately 213 nm, with a second, more prominent peak occurring at around 261 nm. starna.comstarnacells.com The presence of the hydroxymethyl group at the 2-position of the pyridine ring is not expected to cause a major shift in these principal absorption bands. Research on N-(hydroxymethyl)nicotinamide, another related derivative, also shows characteristic absorbance maxima at 221 nm and 260 nm, further supporting the expected spectral profile. oup.com

The intensity of the absorbance is directly proportional to the concentration of the compound in a solution, a principle that forms the basis for quantitative analysis using UV-Vis spectroscopy. The linearity of this relationship for nicotinic acid has been well-established in the concentration range of 6 to 24 mg/L. starna.com

Table 1: UV Absorption Characteristics of Nicotinic Acid in 0.1 M HCl

| Parameter | Wavelength (nm) |

| Peak 1 | ~213 |

| Peak 2 | ~261 |

This data is for the parent compound, nicotinic acid, and serves as a reference for the structurally similar this compound. Data sourced from Starna Scientific Ltd. starna.comstarnacells.com

Chromatographic and Separation Methods

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, especially from complex mixtures or in the presence of related impurities and metabolites. The choice of method depends on the analytical objective, required sensitivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and its advanced counterpart, UHPLC, are powerful techniques for the analysis of non-volatile, polar compounds like this compound. Reversed-phase (RP) chromatography is the most common mode employed for this class of compounds.

In a typical RP-HPLC setup, a non-polar stationary phase, such as octadecylsilica (ODS, C18), is used in conjunction with a polar mobile phase. nih.govnih.gov The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile, with an acidic buffer (e.g., formic acid, sulfuric acid, or phosphate (B84403) buffer) to control the ionization of the carboxylic acid group and ensure sharp, symmetrical peaks. sielc.comnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of multiple components within a reasonable analysis time. nih.govnih.gov

Detection is commonly performed using a UV detector set at one of the compound's absorbance maxima, such as 250 nm or 265 nm. nih.govsielc.com For enhanced sensitivity and specificity, particularly in complex biological samples, HPLC systems can be coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). nih.govnih.gov This hyphenated technique, LC-MS/MS, allows for the precise quantification of the target analyte and its metabolites based on their mass-to-charge ratios. nih.govnih.gov

Table 2: Exemplary HPLC Conditions for Analysis of Related Pyridine Carboxylic Acids

| Parameter | Condition | Source(s) |

| Column | Reversed-phase (e.g., C18, CNRP), Mixed-mode | nih.govnih.govsielc.comnih.govsielc.com |

| Mobile Phase | Acetonitrile/Water with acidic buffer (e.g., H₂SO₄, Formic Acid) | sielc.comnih.gov |

| Detection | UV (250-265 nm), MS/MS | nih.govsielc.comnih.gov |

| Mode | Gradient or Isocratic Elution | nih.govsielc.com |

Thin-Layer Chromatography (TLC) and Reversed-Phase Thin-Layer Chromatography (RPTLC)

Thin-Layer Chromatography is a versatile, cost-effective, and rapid planar chromatographic technique suitable for the separation and identification of this compound. For polar compounds, normal-phase TLC on silica (B1680970) gel plates is commonly used. nih.govresearchgate.net

A study on the related compound N-(hydroxymethyl)nicotinamide utilized silica gel F254 plates as the stationary phase. nih.govresearchgate.net A mobile phase consisting of a chloroform-ethanol mixture (2:3, v/v) was employed to achieve separation. nih.govresearchgate.net After development, the compound spots are visualized under UV light (at 254 nm, due to the fluorescent indicator in the plate) and can be quantified using a densitometer, which measures the absorbance of the spot. For N-(hydroxymethyl)nicotinamide, densitometric scanning was performed at 260 nm. nih.govresearchgate.net The method demonstrated good linearity, precision, and accuracy, with a limit of detection of 0.1 µg per spot. nih.govresearchgate.net Such a method would be a logical starting point for the analysis of this compound.

Reversed-phase TLC (RPTLC) can also be employed, using plates with a non-polar stationary phase (e.g., RP-18) and a more polar mobile phase, offering an alternative selectivity for separation. nih.gov

Table 3: TLC Method Parameters for a Related Nicotinic Acid Derivative

| Parameter | Condition | Source(s) |

| Stationary Phase | Silica gel 60 F254 plates | nih.govresearchgate.net |

| Mobile Phase | Chloroform–Ethanol (2:3, v/v) | nih.govresearchgate.net |

| Detection | Densitometric scanning at 260 nm | nih.govresearchgate.net |

| Limit of Detection | 0.1 µ g/spot | nih.govresearchgate.net |

This data is for N-(hydroxymethyl)nicotinamide, a structurally similar compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. However, direct analysis of this compound by GC-MS is challenging due to its high polarity and low volatility, which stem from the presence of both a carboxylic acid and a hydroxyl functional group. These groups promote strong intermolecular hydrogen bonding, preventing the compound from easily entering the gas phase required for GC analysis.

To overcome this limitation, derivatization is typically employed. weber.huresearchgate.net This process chemically modifies the functional groups to increase volatility. A common strategy is silylation, where active hydrogens in the -COOH and -OH groups are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). youtube.com This derivatization blocks hydrogen bonding and makes the molecule suitable for GC separation. youtube.com Another approach involves methoximation to protect carbonyl groups followed by silylation. youtube.com

Alternatively, recent advancements have led to the development of direct GC-MS methods for the parent compound, nicotinic acid, without any derivatization steps. mdpi.comsemanticscholar.org These methods utilize highly inert GC columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms), and optimized temperature programs. mdpi.comsemanticscholar.org The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis, providing high sensitivity and selectivity by monitoring specific mass fragments of the analyte. mdpi.com For nicotinic acid, major mass fragments include m/z 123, 105, and 78. mdpi.com This direct approach, if applicable to this compound, would offer a simpler and faster analytical workflow.

Table 4: GC-MS Analytical Approaches for Nicotinic Acid and its Derivatives

| Approach | Methodology | Key Details | Source(s) |

| Direct Analysis | No derivatization required. | Stationary Phase: HP-5ms ((5%-phenyl)-methylpolysiloxane). Detection: MS in Selected Ion Monitoring (SIM) mode. | mdpi.comsemanticscholar.org |

| Analysis via Derivatization | Chemical modification to increase volatility. | Reagents: Silylating agents (e.g., MSTFA) to convert -COOH and -OH groups to TMS esters/ethers. | weber.huresearchgate.netyoutube.com |

Applications in Chemical and Materials Science

As a Building Block in Organic Synthesis

2-(Hydroxymethyl)nicotinic acid serves as a versatile starting material in the synthesis of a variety of organic compounds, particularly complex heterocyclic structures. Its bifunctional nature, possessing both a carboxylic acid and a hydroxymethyl group on a pyridine (B92270) ring, allows for diverse chemical transformations.

The strategic placement of the reactive groups in this compound makes it an ideal precursor for the construction of fused heterocyclic systems. A notable application is in the synthesis of pyrrolo[3,4-b]pyridin-5-ones. mdpi.comnih.gov These compounds are synthesized through a one-pot cascade process that often involves an Ugi–Zhu three-component reaction (UZ-3CR) followed by a series of intramolecular reactions. mdpi.comnih.gov This methodology has been utilized to create libraries of polysubstituted pyrrolo[3,4-b]pyridin-5-ones, which have been investigated for their potential biological activities. nih.gov For instance, certain synthesized pyrrolo[3,4-b]pyridin-5-ones have shown significant cytotoxicity against various cancer cell lines. mdpi.comnih.gov

Furthermore, this scaffold can be elaborated to incorporate other heterocyclic moieties. For example, a "click" reaction strategy has been employed to append a tetrazole or a triazine ring to the pyrrolo[3,4-b]pyridin-5-one core, leading to novel polyheterocyclic systems with potential applications in medicinal chemistry and materials science due to their extended π-conjugation. mdpi.com The synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates has also been achieved, demonstrating the utility of this building block in creating fluorescent molecules with sensory applications. nih.gov

The synthesis of furo[2,3-b]pyridines, another class of heterocyclic compounds with relevance in medicinal chemistry, can also be accomplished using derivatives of nicotinic acid. nih.gov While not directly starting from this compound, these syntheses highlight the importance of the nicotinic acid framework in accessing such structures.

Table 1: Examples of Heterocyclic Compounds Synthesized from Nicotinic Acid Derivatives

| Precursor/Core Structure | Synthetic Methodology | Resulting Heterocyclic System | Potential Applications |

| This compound derivatives | Ugi–Zhu 3CR / Cascade Reaction | Pyrrolo[3,4-b]pyridin-5-ones | Anticancer agents mdpi.comnih.gov |

| Pyrrolo[3,4-b]pyridin-5-one core | Click Chemistry | Tetrazolyl- and triazinyl-substituted pyrrolo[3,4-b]pyridin-5-ones | Medicinal chemistry, Optics mdpi.com |

| This compound derivatives | Ugi-Zhu/Cascade Reactions | BODIPY-pyrrolo[3,4-b]pyridin-5-ones | Viscosity sensors nih.gov |

| 2,5-Dichloronicotinic acid | SNAr / Intramolecular Cyclization | Furo[2,3-b]pyridines | Kinase inhibitors nih.gov |

The rigid pyridine core and the reactive functional groups of this compound make it a valuable scaffold for building larger, well-defined molecular architectures. The ability to participate in multicomponent reactions allows for the efficient assembly of complex structures from simple starting materials in a single step. mdpi.comnih.gov This approach is central to diversity-oriented synthesis, where the goal is to create a wide range of molecular structures for screening in various applications. mdpi.com

The pyrrolo[3,4-b]pyridin-5-one system, readily accessible from this compound derivatives, is considered a privileged aza-analogue of isoindolin-1-one, a core structure found in numerous natural and synthetic compounds with biological activity. nih.gov By modifying the substituents on this scaffold, chemists can fine-tune the properties of the resulting molecules, such as their solubility, electronic properties, and biological targets. mdpi.comnih.gov

While direct synthesis of natural products using this compound as a starting material is not extensively documented in the provided results, its role as a key intermediate for creating analogs of natural products is evident. The synthesis of bicyclic intermediates, which are crucial components of natural product chemistry, often involves aldol (B89426) cyclization reactions. researchgate.net The heterocyclic systems derived from this compound, such as the pyrrolo[3,4-b]pyridin-5-one core, can be considered mimics or aza-analogs of naturally occurring structures. nih.gov This allows for the creation of novel compounds that may exhibit similar or improved biological activities compared to their natural counterparts. The development of these synthetic routes provides access to a wider chemical space for drug discovery and development.

Role in Coordination Chemistry

The presence of both a carboxylic acid group and a pyridine nitrogen atom makes this compound and its derivatives effective ligands for the complexation of metal ions.

Nicotinic acid and its derivatives are known to form stable complexes with a variety of transition metal ions, including Cu(II), Zn(II), Mn(II), Fe(III), Co(II), and Ni(II). orientjchem.orgresearchgate.netresearchgate.net The coordination can occur through the pyridine nitrogen atom, the carboxylate oxygen atoms, or both, leading to different coordination modes and complex geometries. orientjchem.orgrsc.org For example, in some copper(II) complexes of nicotinic acid, coordination occurs solely through the heterocyclic nitrogen atom. orientjchem.org In contrast, other ligands like 2-mercaptonicotinic acid can act as bidentate ligands, coordinating through both nitrogen and sulfur atoms. rsc.org

The substituents on the nicotinic acid ring can influence the stability and properties of the resulting metal complexes. The hydroxymethyl group in this compound can potentially participate in coordination or be modified to introduce other coordinating groups, further diversifying the types of metal complexes that can be formed. The study of these complexes is important for understanding their potential biological roles and for the development of new therapeutic agents. researchgate.netnih.gov

Table 2: Stability Constants of Metal Complexes with Nicotinic Acid

| Metal Ion | log β₂ |

| Au³⁺ | > Pt²⁺ |

| Pt²⁺ | > ZrO²⁺ |

| ZrO²⁺ | > UO₂²⁺ |

| UO₂²⁺ | > Cr³⁺ |

| Cr³⁺ | > Cu²⁺ |

| Cu²⁺ | > Zn²⁺ |

| Zn²⁺ | > Mn²⁺ |

| Data from a study on the complexation of nicotinic acid with various metal ions. orientjchem.org |

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of nicotinic acid derivatives makes them suitable linkers for the synthesis of MOFs. While direct use of this compound in MOF synthesis is not explicitly detailed in the provided search results, the use of related nicotinic acid derivatives is well-established.

For instance, 2-mercaptonicotinic acid has been used as a ligand to synthesize heterometallic Cu-Ca/Ba MOFs. researchgate.net These MOFs exhibit interesting properties, such as luminescence, which can be utilized for sensing applications. researchgate.net The synthesis of bimetallic MOFs, such as those containing Ni and Co, has also been reported, where the organic linker plays a crucial role in the formation of the framework structure. rsc.orgpreprints.org The porosity and high surface area of MOFs make them promising materials for applications in gas storage, separations, and catalysis. nih.govfrontiersin.orgnottingham.edu.cn The functional groups on the organic linker can be tailored to control the properties of the resulting MOF, and the hydroxymethyl group of this compound offers a handle for post-synthetic modification.

Utility in Material Science Precursors

This compound, a bifunctional pyridine derivative, holds theoretical potential as a versatile precursor in the field of materials science. Its structure, featuring both a carboxylic acid and a hydroxymethyl group on a pyridine ring, allows it to engage in a variety of polymerization and material-forming reactions. The presence of the nitrogen atom within the aromatic ring also introduces a site for potential coordination chemistry, further expanding its utility in the creation of functional materials.

Components for Polymer Synthesis

The dual functionality of this compound makes it a prime candidate for the synthesis of various types of polymers, particularly polyesters and polyamides. The simultaneous presence of a hydroxyl and a carboxylic acid group on the same molecule allows for self-polycondensation reactions, or it can be copolymerized with other monomers to tailor the properties of the resulting polymer.

Polyester (B1180765) Synthesis: Through the process of polyesterification, the hydroxyl group of one molecule can react with the carboxylic acid group of another, forming an ester linkage and eliminating a molecule of water. This process can be repeated to form long polyester chains. The reaction can be represented as follows:

n HOCH₂-C₅H₃N-COOH → H-[OCH₂-C₅H₃N-CO]ₙ-OH + (n-1) H₂O

The properties of the resulting polyester would be influenced by the rigidity of the pyridine backbone and the potential for hydrogen bonding involving the pyridine nitrogen.

Polyamide Synthesis: While direct amidation between the carboxylic acid and an amine is possible, the carboxylic acid group of this compound can be chemically modified, for instance, to an acyl chloride or an ester, to facilitate the formation of polyamides. Reaction with a diamine monomer would lead to the formation of a polyamide with the pyridine ring as a recurring unit in the polymer backbone.

Table 1: Potential Polymerization Reactions of this compound

| Polymer Type | Co-monomer(s) | Linkage Formed | Potential Polymer Properties |

| Polyester | Self-condensation or with diols/diacids | Ester | Thermally stable, potentially semi-crystalline |

| Polyamide | Diamines (after activation of carboxylic acid) | Amide | High mechanical strength, good thermal resistance |

This table represents theoretical polymerization possibilities based on the functional groups of this compound.

Building Blocks for Functional Materials

Beyond traditional polymer synthesis, the unique structure of this compound makes it an attractive building block for a range of functional materials, including metal-organic frameworks (MOFs) and coordination polymers.

The pyridine nitrogen atom and the carboxylate group can act as coordination sites for metal ions. This allows for the self-assembly of well-defined, multi-dimensional structures. The hydroxymethyl group can also participate in coordinating to certain metals or can be used for post-synthesis modification of the resulting material, introducing further functionality.

The potential applications of such functional materials are diverse and could include:

Catalysis: The coordinated metal centers could act as catalytic sites.

Gas Storage: The porous nature of MOFs derived from this linker could allow for the storage of gases like hydrogen or carbon dioxide.

Sensing: Changes in the coordination environment upon binding of specific analytes could lead to a detectable signal, forming the basis of a chemical sensor.

Table 2: Potential Functional Materials from this compound

| Material Type | Key Feature | Potential Application |

| Metal-Organic Frameworks (MOFs) | Porous structure, high surface area | Gas storage, catalysis, separation |

| Coordination Polymers | Tunable electronic and magnetic properties | Molecular magnets, conductive materials |

| Functionalized Surfaces | Covalent attachment to substrates | Biocompatible coatings, sensors |

This table outlines hypothetical functional materials that could be synthesized using this compound as a primary building block.

While extensive research specifically detailing the use of this compound in these applications is not widely available in published literature, its chemical structure strongly suggests its potential as a valuable component in the development of new polymers and functional materials. Further investigation into the synthesis and characterization of materials derived from this compound is warranted to fully explore its capabilities.

Biosynthetic and Biotransformation Aspects Non Human Specific

Enzymatic Pathways and Metabolism in Microorganisms/Plants

Microorganisms and plants possess diverse enzymatic machinery capable of modifying pyridine-based compounds. These pathways are primarily associated with catabolism (breaking down compounds for nutrients) and the synthesis of essential cofactors like NAD+.